1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione
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Overview
Description
The compound “1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and two carbonyl groups attached to the ring, indicating that it is a type of pyrazinedione. The molecule also has a fluorobenzyl group and a methoxyphenyl group attached to the pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrazinedione core with a fluorobenzyl group and a methoxyphenyl group attached. The exact 3D structure would depend on the specific locations of these groups on the pyrazinedione ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The carbonyl groups might be susceptible to reactions with nucleophiles, while the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and its overall shape .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-16-9-5-4-8-15(16)21-11-10-20(17(22)18(21)23)12-13-6-2-3-7-14(13)19/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKFEIHIPWKGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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